molecular formula C7H5BrF3N3S B2945408 6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide CAS No. 1354448-66-0

6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide

Cat. No.: B2945408
CAS No.: 1354448-66-0
M. Wt: 300.1
InChI Key: QVWUDYPBGQGKFF-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide is a heterocyclic compound that features a trifluoromethyl group attached to a thiazolo-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole moieties. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the thiazole ring or the pyridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine: A closely related compound with similar structural features but lacking the trifluoromethyl group.

    Thiazolo[5,4-b]pyridine: Another analog with a different arrangement of the thiazole and pyridine rings.

    Trifluoromethylpyridine: A simpler compound with only the trifluoromethyl group attached to a pyridine ring.

Uniqueness

The presence of the trifluoromethyl group in 6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3S.BrH/c8-7(9,10)3-1-4-5(12-2-3)13-6(11)14-4;/h1-2H,(H2,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWUDYPBGQGKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)N)C(F)(F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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